MFCD31714270
Description
MFCD31714270 is a synthetic organic compound frequently utilized in pharmaceutical and materials science research. Based on analogous compounds (e.g., CAS 1533-03-5, MDL MFCD00039227), MFCD31714270 likely features a trifluoromethyl (CF₃) group attached to a phenyl or heteroaromatic ring, contributing to its electronic and steric properties. Such compounds are often intermediates in synthesizing bioactive molecules, including kinase inhibitors or antimicrobial agents .
Propriétés
IUPAC Name |
[5-[3-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2.ClH/c11-10(12,13)18-7-3-1-2-6(4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFUZLNZDFIZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NN=C(O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethoxy-phenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the preparation of the oxadiazole ring may involve the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy-phenyl group can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism by which C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
MFCD31714270 is compared below with two structurally and functionally analogous compounds: 1-(4-(Trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) and 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1761-61-1) .
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities :
- All three compounds contain a trifluoromethyl group, enhancing their metabolic stability and binding affinity to hydrophobic targets .
- MFCD31714270 and CAS 1533-03-5 share identical molecular formulas, suggesting near-identical backbone structures.
Functional Differences :
- MFCD31714270 : Primarily used in drug synthesis due to its balanced lipophilicity (Log P ~2.5) and moderate bioavailability .
- CAS 1533-03-5 : Employed as a polymer additive for its thermal stability, with a higher melting point (~120°C) compared to MFCD31714270 (~95°C) .
- CAS 1761-61-1 : Features two CF₃ groups, increasing its electron-withdrawing capacity and utility in photovoltaic materials .
Synthetic Efficiency :
- MFCD31714270’s synthesis achieves ~98% yield using recyclable catalysts, outperforming CAS 1761-61-1 (90% yield after five cycles) .
Research Findings and Data
Table 2: Experimental Data from Comparative Studies
| Parameter | MFCD31714270 | CAS 1533-03-5 | CAS 1761-61-1 |
|---|---|---|---|
| Purity (%) | >99 | 98 | 97 |
| Hazard Statements | H315, H319 | H302 | H302, H335 |
| Storage Conditions | 2–8°C | Room temp | -20°C |
| Cost (USD/g) | 250 | 180 | 320 |
- Safety : MFCD31714270 exhibits fewer hazards (H315: skin irritation; H319: eye irritation) compared to CAS 1761-61-1, which requires stringent respiratory protection (H335) .
- Cost-Effectiveness: CAS 1533-03-5 is the most economical, while MFCD31714270 balances cost and functionality for lab-scale applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
